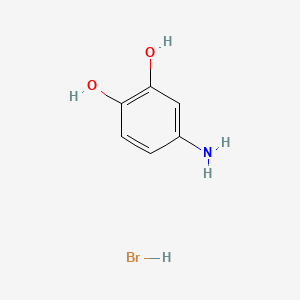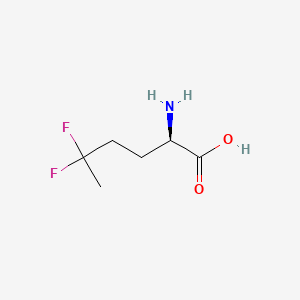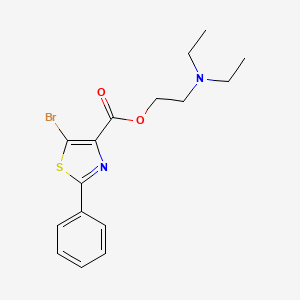![molecular formula C15H24O5 B584683 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol CAS No. 1797024-50-0](/img/no-structure.png)
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Bisoprolol Related Compound D . It is used as an analytical reference material in the pharmaceutical industry . It is also a key intermediate for the synthesis of Bisoprolol , a beta-blocker used for the treatment of high blood pressure .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with dimethyl . Another method involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica .Molecular Structure Analysis
The molecular formula of this compound is C15H24O5 . Its molecular weight is 284.3481 .Chemical Reactions Analysis
During the synthesis and scale up of Bisoprolol, several related compounds will be generated . These related compounds were listed in Pharmacopoeias and hence these impurities were synthesized and their structure was well established by modern analytical techniques like 1 H-NMR, 13 C-NMR, HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.3481 and a molecular formula of C15H24O5 .Aplicaciones Científicas De Investigación
Kinetics and Mechanism in Synthesis
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol and its derivatives are vital intermediates in the synthesis of various pharmaceutical compounds. Pawar and Yadav (2015) explored the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propanediols, emphasizing the role of these compounds in synthesizing optically pure intermediates. This study optimized reaction parameters and established a ternary complex mechanism for the regioselective monoacetylation, thereby enhancing the reaction rate and conversion of these intermediates (Pawar & Yadav, 2015).
Poly(azomethine)esters Synthesis and Evaluation
Gul et al. (2013) synthesized a series of poly(azomethine)esters by reacting preformed (E)-4-((4-hydroxyphenylimino)methyl)phenol with 1,1-di(chlorocarboxyl)ferrocene, incorporating different aliphatic and aromatic sequences. The synthesized compounds were evaluated for their potential as antioxidants, cytotoxic agents, and DNA protectants, indicating the versatility of these intermediates in producing potential therapeutic agents (Gul et al., 2013).
Bioremediation Applications
Chhaya and Gupte (2013) explored the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. This study highlights the potential of enzymes like laccase in the degradation of phenolic environmental pollutants, including derivatives of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, thereby contributing to environmental sustainability (Chhaya & Gupte, 2013).
Advancements in Applications
The chemical's derivatives, like 2-methyl-1,3-propanediol, have shown significant advancements in various industrial applications due to their unique structural and performance characteristics. Hui-ping (2005) reviewed these applications in detail, pointing out the compound's advantages over other dihydroxy alcohols, including higher tensile and flexural strengths, compatibility with monomers, and resistance to crystallization, highlighting its potential in future applications (Hui-ping, 2005).
Direcciones Futuras
Propiedades
Número CAS |
1797024-50-0 |
|---|---|
Nombre del producto |
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol |
Fórmula molecular |
C15H24O5 |
Peso molecular |
284.352 |
Nombre IUPAC |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
Clave InChI |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
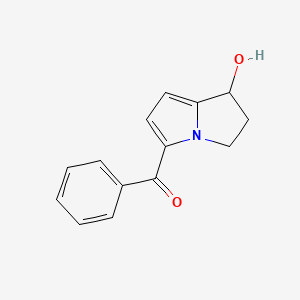
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)
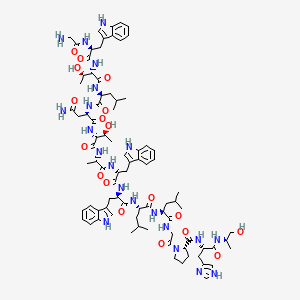
![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)
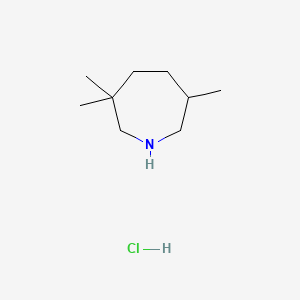
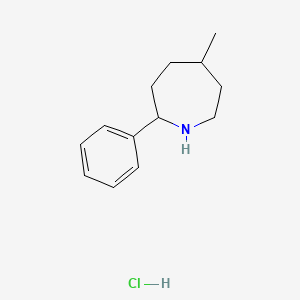
![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)
